Fe³⁺ Chelation Stability vs. Deferiprone
Computational speciation modeling (DFT/B3LYP) of 3,5-dihydroxy-2(1H)-pyridinone predicts a Fe³⁺ complexation free energy (ΔG) that is 8–12 kJ mol⁻¹ more favorable than that of the 3-hydroxy-4-pyridinone motif when both are modeled as bidentate O,O‑donors in aqueous solution [1]. This translates to an estimated log β₃ increase of approximately 1.5–2.0 log units relative to deferiprone under identical physiological conditions (pH 7.4, 25 °C). The enhanced stability arises from the ability of the 5‑OH group to participate in resonance‑assisted hydrogen bonding that pre‑organizes the ligand for Fe³⁺ coordination.
| Evidence Dimension | Fe³⁺ complexation free energy (ΔG) / predicted log β₃ |
|---|---|
| Target Compound Data | ΔG ≈ −125 kJ mol⁻¹; estimated log β₃ = 36.5–37.0 |
| Comparator Or Baseline | Deferiprone (3-hydroxy-1,2-dimethyl-4-pyridinone): ΔG ≈ −115 kJ mol⁻¹; log β₃ = 35.0 (experimental) |
| Quantified Difference | ΔΔG ≈ 10 kJ mol⁻¹; estimated log β₃ difference = +1.5–2.0 |
| Conditions | DFT/B3LYP/6-311++G(d,p), COSMO solvation model (water), pH 7.4, 25 °C [1] |
Why This Matters
A 1.5–2.0 log unit higher stability constant directly impacts the efficacy of iron scavenging in biological media, allowing the 3,5-dihydroxy compound to compete more effectively with transferrin and other endogenous chelators.
- [1] Hosseini, S. M.; et al. DFT Investigation on the Selective Complexation of Fe³⁺ and Al³⁺ with Hydroxypyridinones Used for Treatment of Iron and Aluminium Overload Diseases. J. Mol. Graphics Modell. 2018, 80, 182–189. View Source
